1-[4-[4-[(4-Propan-2-ylphenyl)methyl]piperazin-1-yl]phenyl]ethanone
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Overview
Description
1-[4-[4-[(4-Propan-2-ylphenyl)methyl]piperazin-1-yl]phenyl]ethanone is a complex organic compound that features a piperazine ring, a phenyl group, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-[(4-Propan-2-ylphenyl)methyl]piperazin-1-yl]phenyl]ethanone typically involves the reaction of 4-(4-isopropylbenzyl)piperazine with 4-bromoacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-[4-[(4-Propan-2-ylphenyl)methyl]piperazin-1-yl]phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted phenyl derivatives.
Scientific Research Applications
1-[4-[4-[(4-Propan-2-ylphenyl)methyl]piperazin-1-yl]phenyl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as a candidate for drug development.
Industry: Utilized in the production of specialized materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-[4-[(4-Propan-2-ylphenyl)methyl]piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific receptor and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1-(4-Piperazin-1-ylphenyl)ethanone: Shares a similar structure but lacks the isopropyl group.
4-(2-Hydroxyisopropyl)phenylacetone: Similar in structure but with a hydroxyl group instead of a piperazine ring.
Uniqueness
1-[4-[4-[(4-Propan-2-ylphenyl)methyl]piperazin-1-yl]phenyl]ethanone is unique due to the presence of both the isopropyl group and the piperazine ring, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-[4-[4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-17(2)20-6-4-19(5-7-20)16-23-12-14-24(15-13-23)22-10-8-21(9-11-22)18(3)25/h4-11,17H,12-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHASBTRHBCCVFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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